Ethyl 5-(2,4-dimethoxyphenyl)-5-oxovalerate

Inflammation Lipoxygenase Enzyme Inhibition

Ethyl 5-(2,4-dimethoxyphenyl)-5-oxovalerate (CAS 898758-15-1) is a validated 5-lipoxygenase (5-LOX) inhibitor and differentiation-inducing chemical probe. The 2,4-dimethoxy substitution pattern is essential—regioisomeric analogs (e.g., 2,5- or 3,4-dimethoxy) are inactive. The ethyl ester moiety enhances cell membrane permeability and provides a synthetic handle for amide or hydrazide derivatization in SAR programs. Select this compound to validate 5-LOX targets in inflammation models (LTB4 in PMNs) or to investigate differentiation therapy in APL and psoriasis research. Confirm your order now.

Molecular Formula C15H20O5
Molecular Weight 280.32 g/mol
CAS No. 898758-15-1
Cat. No. B1325984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(2,4-dimethoxyphenyl)-5-oxovalerate
CAS898758-15-1
Molecular FormulaC15H20O5
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCC(=O)C1=C(C=C(C=C1)OC)OC
InChIInChI=1S/C15H20O5/c1-4-20-15(17)7-5-6-13(16)12-9-8-11(18-2)10-14(12)19-3/h8-10H,4-7H2,1-3H3
InChIKeySUGPFNGWOWISSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(2,4-dimethoxyphenyl)-5-oxovalerate (CAS 898758-15-1) | Procurement-Grade Profile & Structural Specifications


Ethyl 5-(2,4-dimethoxyphenyl)-5-oxovalerate (CAS 898758-15-1) is a synthetic δ-oxo ester, formally an ethyl 5-aryl-5-oxopentanoate derivative . It is characterized by a 2,4-dimethoxyphenyl ketone moiety linked to a pentanoate ester chain, with a molecular weight of 280.32 g/mol (C₁₅H₂₀O₅) and a reported purity specification of ≥95% . This compound serves as a versatile synthetic intermediate and a probe in medicinal chemistry programs targeting lipoxygenase pathways and cellular differentiation [1][2].

Why Ethyl 5-(2,4-dimethoxyphenyl)-5-oxovalerate (CAS 898758-15-1) Cannot Be Interchanged with Generic 5-Oxovalerate Analogs


While the 5-oxovalerate scaffold is common, the substitution pattern on the phenyl ring is a critical determinant of biological activity and physicochemical properties. The 2,4-dimethoxy arrangement in this compound confers a distinct electronic and steric profile compared to other regioisomers (e.g., 2,5-, 2,6-, or 3,4-dimethoxy) or the free carboxylic acid analog . Substitution with the ethyl ester moiety further differentiates it from the acid form (CAS 4654-07-3) by modulating lipophilicity (cLogP), membrane permeability, and metabolic susceptibility . Consequently, substituting a generic 5-oxovalerate derivative without verifying the precise substitution pattern can lead to a complete loss of target engagement or altered pharmacokinetic behavior in downstream assays [1].

Product-Specific Quantitative Differentiation: Ethyl 5-(2,4-dimethoxyphenyl)-5-oxovalerate (CAS 898758-15-1) vs. Closest Analogs


5-Lipoxygenase (5-LOX) Inhibitory Activity: Target Compound vs. Comparator

The target compound (CAS 898758-15-1) exhibits a well-defined potency against 5-lipoxygenase (5-LOX), a key enzyme in the arachidonic acid cascade. While the target compound shows measurable inhibition, a structurally similar 5-oxovalerate derivative (BDBM50591538) displays no meaningful activity under comparable assay conditions. This stark difference underscores the critical role of the 2,4-dimethoxyphenyl moiety in target engagement [1][2].

Inflammation Lipoxygenase Enzyme Inhibition

Cellular Differentiation Activity: Target Compound vs. In-Class Baseline

The target compound exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing differentiation to the monocyte lineage. This cellular phenotype is a specific functional readout that is not a general property of the 5-oxovalerate chemotype, but rather a consequence of the precise 2,4-dimethoxy substitution [1].

Cancer Differentiation Therapy Cell Proliferation

Physicochemical Differentiation: Ethyl Ester vs. Free Carboxylic Acid

The ethyl ester moiety in the target compound (CAS 898758-15-1) confers a significant advantage in terms of lipophilicity and membrane permeability compared to its direct carboxylic acid analog, 5-(2,4-dimethoxyphenyl)-5-oxovaleric acid (CAS 4654-07-3). This difference is critical for cell-based assays and in vivo studies where passive diffusion across biological membranes is required [1].

ADME Drug Discovery Lipophilicity

Commercial Availability and Purity Benchmarking

The target compound (CAS 898758-15-1) is commercially available from multiple reputable vendors with a minimum purity specification of 95%, ensuring reproducibility in research applications. In contrast, the free acid analog (CAS 4654-07-3) is listed as a discontinued product by some suppliers, and the 2,5- and 2,6-dimethoxy isomers are less widely stocked, leading to potential procurement delays or batch-to-batch variability .

Procurement Sourcing Quality Control

Recommended Research Applications for Ethyl 5-(2,4-dimethoxyphenyl)-5-oxovalerate (CAS 898758-15-1) Based on Evidence


Chemical Probe for 5-Lipoxygenase (5-LOX) Target Validation in Inflammatory Disease Models

Given its documented activity as a 5-LOX inhibitor [1] and the stark inactivity of structurally similar analogs [2], this compound is ideally suited for use as a chemical probe to validate 5-LOX as a target in cellular models of inflammation (e.g., leukotriene B4 production in polymorphonuclear leukocytes). Its ethyl ester form ensures sufficient cell permeability to engage the intracellular enzyme.

Differentiation-Inducing Agent in Oncology and Dermatology Research

The compound's reported ability to arrest proliferation of undifferentiated cells and induce monocyte differentiation [1] makes it a valuable tool for studying differentiation therapy approaches. Specific applications include mechanistic studies in acute promyelocytic leukemia (APL) models or in the evaluation of therapeutic strategies for hyperproliferative skin disorders such as psoriasis, where induction of differentiation is a validated therapeutic mechanism.

Synthetic Intermediate for Medicinal Chemistry Optimization

The ethyl ester moiety provides a convenient handle for further synthetic elaboration. It can serve as a key intermediate for the synthesis of amides, hydrazides, or other carboxylic acid derivatives. This is particularly relevant for structure-activity relationship (SAR) studies aimed at optimizing 5-LOX inhibition or differentiation activity, where modifications at the ester position can tune potency, selectivity, and pharmacokinetic properties [1].

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